molecular formula C17H32O4 B1616407 Diethyl Decylmalonate CAS No. 5077-96-3

Diethyl Decylmalonate

Cat. No. B1616407
CAS RN: 5077-96-3
M. Wt: 300.4 g/mol
InChI Key: PAMYCOKKVLYDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl Decylmalonate is a useful research compound. Its molecular formula is C17H32O4 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl Decylmalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74090. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl Decylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl Decylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5077-96-3

Product Name

Diethyl Decylmalonate

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

diethyl 2-decylpropanedioate

InChI

InChI=1S/C17H32O4/c1-4-7-8-9-10-11-12-13-14-15(16(18)20-5-2)17(19)21-6-3/h15H,4-14H2,1-3H3

InChI Key

PAMYCOKKVLYDHI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(C(=O)OCC)C(=O)OCC

Canonical SMILES

CCCCCCCCCCC(C(=O)OCC)C(=O)OCC

Other CAS RN

5077-96-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium (0.46 g) in 10 of anhydrous ethanol is added with 3.35 ml of diethyl malonate in 3 ml of ethanol and successively with a solution of decylbromide (4.15 ml) in 3 ml of ethanol. The reaction mixture is refluxed for 4 hours, then the precipitate is filtered off and the filtrate is concentrated to dryness. The residue is redissolved in a saturated aqueous solution of sodium hydrogensulfate and it is extracted with ethyl acetate. The organic extract is dried over sodium sulfate and the solvent is evaporated off. The resulting residue is used as such in the successive reaction.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step One
Quantity
4.15 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.